2-Methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate
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Overview
Description
2-Methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[73102,7]trideca-2,4,6,11-tetraene-12-carboxylate is a complex organic compound characterized by its unique tricyclic structure This compound is part of a class of heterocyclic compounds that contain oxygen and nitrogen atoms within their ring structures
Preparation Methods
The synthesis of 2-Methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate typically involves the condensation of salicyl aldehyde with acetoacetic ester and methylamine . This reaction forms the tricyclic core of the compound. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the condensation process. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy and methyl groups makes it susceptible to oxidation reactions, which can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is investigated for use in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its anti-inflammatory activity is thought to be mediated through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . The compound may also interact with cellular receptors and signaling pathways, modulating the expression of genes involved in inflammation and pain.
Comparison with Similar Compounds
Similar compounds to 2-Methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate include:
- Cyclooctyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate
- (1S,9R,12S)-9,10-Dimethyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-12-carboxylate
These compounds share a similar tricyclic core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity The uniqueness of 2-Methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[731
Properties
IUPAC Name |
2-methoxyethyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c1-11-15(16(19)21-9-8-20-3)13-10-17(2,18-11)22-14-7-5-4-6-12(13)14/h4-7,13,18H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMDMAGXAMKCJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2CC(N1)(OC3=CC=CC=C23)C)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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